9Z-octadecenoicacid,1,1'-[(1R)-1-[8-(3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl)-3-hydroxy-3-oxido-8-oxo-2,4-dioxa-7-aza-3-phosphaoct-1-yl]-1,2-ethanediyl]ester,diammoniumsalt
Overview
Description
1,2-Dioleoyl-sn-glycero-3-N-carboxyfluoroscein-PE (DOPE-CF) is a synthetic phosphoethanolamine that contains a fluorescent 6-carboxyfluoroscein moiety. It has been used in the study of liposome membrane dynamics using spectrophotometry and FRET. DOPE-CF has also been used in the synthesis of IL-10-targeted PEGylated liposomes and silica microsphere supported lipid bilayers (µSLBs) for detection in fluorescence microscopy and flow cytometry, respectively.
Mechanism of Action
Target of Action
DOPE-CF, also known as 9Z-octadecenoicacid,1,1’-[(1R)-1-[8-(3’,6’-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthen]-5-yl)-3-hydroxy-3-oxido-8-oxo-2,4-dioxa-7-aza-3-phosphaoct-1-yl]-1,2-ethanediyl]ester,diammoniumsalt, primarily targets cellular membranes . It is a pH-sensitive fluorescent membrane labelled probe that can be attached to phospholipid ethanolamine lipids .
Mode of Action
DOPE-CF interacts with its target, the cellular membrane, by integrating into the phospholipid ethanolamine lipids . The fluorescein moiety in DOPE-CF is a weak acid and a conjugated base that is highly fluorescent . This allows DOPE-CF to act as a pH-sensitive probe, changing its fluorescence properties based on the local pH environment .
Biochemical Pathways
It is known that dope-cf is used as a probe to study membrane dynamics and properties . Its fluorescence properties allow researchers to monitor changes in the local pH environment of the membrane .
Pharmacokinetics
As a membrane probe, it is likely that its distribution and elimination are largely dependent on the turnover and dynamics of the cellular membranes it integrates into .
Result of Action
The primary result of DOPE-CF’s action is the generation of a fluorescent signal that varies with pH . This allows researchers to monitor pH changes in the local environment of the cellular membrane . In a study, DOPE-CF lipids moved faster than in supported lipid bilayers, with a diffusion coefficient D = (4.1 ± 0.4) μm^2/s .
Action Environment
The action, efficacy, and stability of DOPE-CF are influenced by the local pH environment . As a pH-sensitive probe, its fluorescence properties change based on the local pH, allowing it to effectively monitor pH changes in the cellular membrane environment .
Biological Activity
9Z-octadecenoic acid, commonly known as oleic acid, is a monounsaturated fatty acid with various biological activities. The compound in focus, 9Z-octadecenoicacid,1,1'-[(1R)-1-[8-(3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl)-3-hydroxy-3-oxido-8-oxo-2,4-dioxa-7-aza-3-phosphaoct-1-yl]-1,2-ethanediyl]ester,diammoniumsalt , is a complex derivative that exhibits unique biological properties. This article explores its biological activity based on diverse research findings.
The compound has a complex structure that includes multiple functional groups contributing to its biological activity. Its molecular formula is with a molecular weight of approximately 634.76 g/mol. The presence of hydroxyl and phospho groups enhances its interaction with biological systems.
1. Thermogenic Effects
Research indicates that derivatives of 9Z-octadecenoic acid can stimulate brown adipose tissue (BAT) activity. Specifically, 12,13-dihydroxy-9Z-octadecenoic acid (12,13-diHOME) has been shown to activate BAT in response to cold exposure, promoting lipid uptake and enhancing cold tolerance . This thermogenic property suggests potential applications in managing metabolic disorders.
2. Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects in various studies. For instance, 9Z-octadecenoic acid and its derivatives have been reported to inhibit the activity of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response . This inhibition could be beneficial in treating conditions associated with chronic inflammation.
3. Cytotoxicity and Cell Viability
Studies have shown that while oleic acid itself is non-toxic to certain organisms, derivatives with additional hydroxyl groups can exhibit cytotoxic properties. For example, hydroxy-octadecenoic acids have been found to be significantly more toxic than oleic acid, affecting cell viability and mitochondrial function . This underscores the importance of structural modifications in determining biological activity.
Case Study 1: Impact on Brown Adipose Tissue
In a study assessing the effects of 12,13-diHOME on BAT activation, researchers found that administration led to increased fatty acid uptake and improved metabolic profiles in mice exposed to cold . The findings suggest that this compound could be leveraged for therapeutic strategies aimed at obesity and metabolic syndrome.
Case Study 2: Anti-inflammatory Mechanisms
A study investigating the anti-inflammatory properties of various fatty acids revealed that 9Z-octadecenoic acid derivatives significantly reduced inflammation markers in vitro. Specifically, they inhibited the production of pro-inflammatory cytokines in macrophages . This indicates potential for developing anti-inflammatory drugs based on these compounds.
Data Tables
Property | Value |
---|---|
Molecular Formula | C34H51N2O8P |
Molecular Weight | 634.76 g/mol |
CAS Number | Not available |
Thermogenic Activity | Stimulates BAT |
Anti-inflammatory Activity | COX inhibition |
Cytotoxicity | Varies with structure |
Properties
IUPAC Name |
azane;[(2R)-3-[2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H88NO14P.2H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-58(66)72-46-51(75-59(67)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)47-74-78(70,71)73-42-41-63-60(68)48-35-38-53-52(43-48)61(69)77-62(53)54-39-36-49(64)44-56(54)76-57-45-50(65)37-40-55(57)62;;/h17-20,35-40,43-45,51,64-65H,3-16,21-34,41-42,46-47H2,1-2H3,(H,63,68)(H,70,71);2*1H3/b19-17-,20-18-;;/t51-;;/m1../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTVVMALVQLZIE-NFESXEJCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O)OC(=O)CCCCCCCC=CCCCCCCCC.N.N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O)OC(=O)CCCCCCC/C=C\CCCCCCCC.N.N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H94N3O14P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1136.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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